molecular formula C16H20N2OS2 B285405 N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No. B285405
M. Wt: 320.5 g/mol
InChI Key: JVKXZSKCJYXGSS-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DM-1, and it has a molecular weight of 368.5 g/mol. DM-1 is a thiazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

DM-1 exerts its anti-cancer activity by disrupting microtubule dynamics. Microtubules are essential for cell division, and disrupting their function leads to cell death. DM-1 binds to tubulin and inhibits the polymerization of microtubules, leading to the formation of abnormal microtubule structures. These abnormal structures are unable to function normally, leading to cell death.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer activity, DM-1 has been shown to have anti-inflammatory activity. DM-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DM-1 for lab experiments is its potent anti-cancer activity. DM-1 has been shown to be effective in various cancer cell lines, making it a valuable tool for cancer research. However, DM-1 has some limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DM-1. One area of interest is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of interest is the development of DM-1 derivatives that have improved solubility and pharmacokinetic properties. Finally, there is interest in exploring the potential of DM-1 for the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, DM-1 is a thiazole-based compound that has gained interest in scientific research due to its potential applications in various fields. DM-1 has been extensively studied for its potential as an anti-cancer agent, and it has also been shown to have anti-inflammatory and neuroprotective effects. DM-1 has some limitations, including its poor solubility in water, but it remains a valuable tool for scientific research. There are several future directions for research on DM-1, including the development of new synthetic methods and the exploration of its potential for the treatment of other diseases.

Synthesis Methods

The synthesis of DM-1 involves the reaction between 4-methylphenyl-2-aminothiazole and diethylcarbamothioate. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then converted into the final product. The synthesis of DM-1 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DM-1 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in cancer therapy. DM-1 has been shown to have potent anti-cancer activity by targeting microtubules, which are essential for cell division. DM-1 binds to tubulin, a protein that forms microtubules, and disrupts the normal function of microtubules, leading to cell death.

properties

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

N,N-diethyl-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H20N2OS2/c1-4-18(5-2)15(19)11-21-16-17-14(10-20-16)13-8-6-12(3)7-9-13/h6-10H,4-5,11H2,1-3H3

InChI Key

JVKXZSKCJYXGSS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C

Origin of Product

United States

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